2-Fluoro-3-trifluoromethylsulfanylpyrazine
Description
2-Fluoro-3-trifluoromethylsulfanylpyrazine is a fluorinated heterocyclic compound featuring a pyrazine core substituted with a fluorine atom at position 2 and a trifluoromethylsulfanyl (-SCF₃) group at position 3. The electron-withdrawing nature of both substituents enhances the compound’s stability and reactivity, making it valuable in pharmaceutical and agrochemical research. Pyrazines with trifluoromethylsulfanyl groups are known for their metabolic resistance and bioactivity, while fluorine incorporation often improves bioavailability and membrane permeability.
For instance, fluorination of chloropyrazine derivatives via halogen exchange or coupling reactions with trifluoromethylsulfanylthiols could be plausible.
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethylsulfanyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2S/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGGSJSUVIIIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)F)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266726 | |
| Record name | 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-61-9 | |
| Record name | 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyrazine derivative is reacted with a fluorinating agent and a trifluoromethylsulfanyl source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-trifluoromethylsulfanylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-Fluoro-3-trifluoromethylsulfanylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-trifluoromethylsulfanylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and sulfur atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Properties :
- Molecular Formula : C₅H₂F₄N₂S (inferred from analogs).
- Molecular Weight : ~218.15 g/mol.
- Key Features : The fluorine atom and -SCF₃ group create strong electron-withdrawing effects, polarizing the pyrazine ring and influencing reactivity in substitution or cross-coupling reactions.
Comparison with Similar Compounds
Substituent Effects: Fluoro vs. Chloro vs. Bromo Derivatives
The position and identity of halogen substituents significantly impact physicochemical and reactive properties. Key analogs include:
Key Observations :
- Reactivity: Fluorine’s electronegativity and strong C-F bond make it resistant to nucleophilic substitution, unlike chlorine or bromo analogs, which undergo displacement more readily (e.g., 2-chloro derivatives reacting with thiophenol to form fluoropyrazines).
- Stability : Fluorinated derivatives exhibit enhanced thermal and oxidative stability compared to chloro/bromo counterparts.
Trifluoromethylsulfanyl Group Position Variations
The -SCF₃ group’s position on the pyrazine ring influences electronic distribution and intermolecular interactions:
Reactivity in Nucleophilic Substitution
demonstrates that 2-chloro-5-trifluoromethoxypyrazine reacts with 3-methylthiophenol to yield 2-chloro-5-fluoropyrazine as the main product, highlighting chlorine’s susceptibility to displacement. In contrast, the fluorine analog is less reactive due to the C-F bond’s strength, making it more suitable as a terminal product rather than an intermediate.
Biological Activity
2-Fluoro-3-trifluoromethylsulfanylpyrazine (CAS No. 1206524-61-9) is an organofluorine compound notable for its unique molecular structure, which includes both fluorine and sulfur atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-3-(trifluoromethylsulfanyl)pyrazine |
| Molecular Formula | C5H2F4N2S |
| Molecular Weight | 196.14 g/mol |
| InChI Key | VTGGSJSUVIIIAE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and sulfur enhances the compound's binding affinity and selectivity, potentially leading to the inhibition of enzyme activity or modulation of receptor functions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which could have implications in drug development, particularly for diseases where enzyme overactivity is a concern.
Research Findings
Recent findings highlight the following aspects regarding the biological activity of this compound:
- Synthesis and Evaluation : The compound can be synthesized through nucleophilic substitution reactions involving suitable pyrazine derivatives. Its evaluation in biological assays has shown promise in terms of antimicrobial efficacy.
- Comparison with Similar Compounds : When compared to other similar compounds, such as 2-fluoropyrazine and 3-trifluoromethylsulfanylpyrazine, this compound exhibits distinct chemical properties that may contribute to its unique biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
